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Abstract
Lon protease, the first identified ATP-dependent protease, represents a cornerstone in our

understanding of cellular protein quality control. Discovered in Escherichia coli, this highly

conserved enzyme plays a pivotal role in the degradation of misfolded and damaged proteins,

as well as short-lived regulatory proteins, thereby maintaining cellular homeostasis. Its activity

is intrinsically linked to ATP hydrolysis, a novel concept at the time of its discovery that opened

up a new field of inquiry into the mechanisms of intracellular proteolysis. This technical guide

provides an in-depth exploration of the discovery, history, and key experimental methodologies

that have been instrumental in characterizing Lon protease. It is intended to serve as a

comprehensive resource for researchers and professionals in drug development who are

interested in the fundamental biology and therapeutic potential of this crucial enzyme.

Discovery and History
The journey to understanding intracellular protein degradation took a significant leap forward

with the work of Dr. Alfred Goldberg and his colleagues. In the late 1970s and early 1980s, the

prevailing view was that protein breakdown was a passive process. However, Goldberg's

laboratory was intrigued by the observation that the degradation of abnormal proteins in both

bacterial and mammalian cells required energy in the form of ATP.[1] This paradox—that an

energetically favorable process like proteolysis would require ATP—suggested the existence of

a novel enzymatic system.
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The breakthrough came in 1981 when Chung and Goldberg identified the product of the lon

(long filament) gene in Escherichia coli as an ATP-dependent protease, which they named

protease La.[2][3] The lon mutant bacteria were known for their elongated phenotype and their

reduced ability to degrade abnormal proteins.[3] The 1981 paper in the Proceedings of the

National Academy of Sciences demonstrated that the purified Lon protein was a serine

protease that hydrolyzed casein and globin in an ATP-dependent manner.[3] This seminal work

established the concept of ATP-dependent proteolysis and laid the foundation for the discovery

of other AAA+ (ATPases Associated with diverse cellular Activities) proteases.[4]

Further research revealed that Lon protease is highly conserved across all domains of life, from

bacteria to archaea and the mitochondria of eukaryotes.[2][4][5] In eukaryotes, mitochondrial

Lon (LONP1) is essential for maintaining mitochondrial integrity and function by degrading

oxidized and misfolded proteins within the mitochondrial matrix.[2] The discovery of Lon

protease not only revolutionized our understanding of protein turnover but also opened new

avenues for research into its roles in various cellular processes, including stress response,

DNA replication, and pathogenesis.[6][7]
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Year Discovery Key Researchers Reference

1977

Observation of ATP-

dependent proteolysis

in reticulocyte lysates.

Etlinger and Goldberg [8]

1981

Identification of the lon

gene product in E. coli

as the ATP-dependent

protease La.

Chung and Goldberg [3]

1982

DNA is found to

stimulate the ATP-

dependent proteolytic

and ATPase activity of

protease La.

Chung and Goldberg [9]

1985

Characterization of

the cleavage of

specific fluorogenic

peptides by protease

La in an ATP-

dependent manner.

Waxman and

Goldberg
[10]

1994

Cloning and

characterization of the

human mitochondrial

Lon protease.

[11]

Experimental Protocols
The characterization of Lon protease has been made possible through the development of

specific experimental protocols for its purification and the assay of its enzymatic activities.

Purification of Recombinant Lon Protease (from E. coli)
This protocol is adapted from methodologies used for the purification of bacterial Lon

proteases.[12]
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Materials:

E. coli BL21 (DE3) cells harboring a Lon expression plasmid (e.g., pET28b-Lon)

Luria-Bertani (LB) broth

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

Ni-NTA affinity chromatography column

Size-exclusion chromatography column (e.g., Superose 6)

Storage Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10%

glycerol)

Procedure:

Grow E. coli cells harboring the Lon expression plasmid in LB broth at 37°C to an OD₆₀₀ of

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue

to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.

Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation to remove cell debris.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with Wash Buffer to remove unbound proteins.
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Elute the His-tagged Lon protease with Elution Buffer.

(Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific

protease (e.g., TEV or thrombin) followed by a second Ni-NTA chromatography step to

remove the cleaved tag and the protease.

Further purify the protein by size-exclusion chromatography using a column equilibrated with

Storage Buffer.

Pool the fractions containing pure Lon protease, concentrate, and store at -80°C.

Experimental Workflow for Lon Protease Purification
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Cell Culture and Induction Purification Final Product

E. coli Culture IPTG Induction Cell Harvest Cell Lysis Clarification Ni-NTA Affinity
Chromatography

Size-Exclusion
Chromatography Pure Lon Protease

Protease Activity Assay ATPase Activity Assay

Prepare Reaction Mix
(Lon, Buffer, Substrate)

Pre-incubate at 37°C

Initiate with ATP

Measure Fluorescence
Increase Over Time

Prepare Reaction Mix
(Lon, Buffer, Substrate)

Initiate with [γ-³²P]ATP

Take Timepoint Aliquots

Quench Reaction

Extract ³²Pi

Scintillation Counting
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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